molecular formula C13H13N5OS B2915816 5-ethyl-3-((pyridin-3-ylmethyl)thio)-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one CAS No. 922051-85-2

5-ethyl-3-((pyridin-3-ylmethyl)thio)-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one

Cat. No.: B2915816
CAS No.: 922051-85-2
M. Wt: 287.34
InChI Key: JSPWQCAHTLPWKP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-ethyl-3-((pyridin-3-ylmethyl)thio)-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one is a useful research compound. Its molecular formula is C13H13N5OS and its molecular weight is 287.34. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Structural Analysis

The chemical compound 5-ethyl-3-((pyridin-3-ylmethyl)thio)-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one is a subject of interest in the realm of heterocyclic chemistry, particularly in the synthesis and structural analysis of pyridine-based heterocycles. Research has demonstrated various methodologies for synthesizing related heterocyclic compounds, which serve as foundational structures for further chemical modifications and applications in scientific research. For instance, El-Kashef et al. (2010) explored the synthesis of new Pyrido[4',3':4,5]thieno[2,3-d]pyrimidines and related heterocycles, highlighting the versatility of pyridine-based structures in creating complex heterocyclic systems El-Kashef, Farghaly, Al-Hazmi, Terme, & Vanelle, 2010. Similarly, Davoodnia et al. (2008) focused on the synthesis of pyrido[3′,2′:4,5]thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one derivatives, further contributing to the structural diversity of pyridine-based heterocycles Davoodnia, Bakavoli, Mohseni, & Tavakoli-Hoseini, 2008.

Biological Applications

Beyond their structural interest, pyridine and triazolopyrimidine derivatives exhibit significant biological activities, which have been explored for potential therapeutic applications. For example, compounds related to this compound have been studied for their antimicrobial properties. Mabkhot et al. (2016) synthesized and evaluated the structure-activity relationship of thiophene-based heterocycles, including [1,2,4]triazolo[1,5-α]pyrimidine derivatives, demonstrating their potential as antimicrobial agents Mabkhot, Alatibi, El-Sayed, Kheder, & Al-showiman, 2016. Additionally, compounds incorporating triazolopyrimidine structures have been assessed for their insecticidal efficacy against agricultural pests, suggesting their utility in pest management strategies Fadda, Salam, Tawfik, Anwar, & Etman, 2017.

Chemical and Medicinal Chemistry Research

The scope of research on compounds like this compound extends into the development of novel chemical entities with potential applications in medicinal chemistry. Hassneen and Abdallah (2003) explored new routes to pyridino[2,3-d]pyrimidin-4-one and related derivatives, which are pertinent to the discovery of new therapeutic agents Hassneen & Abdallah, 2003. Research in this field is driven by the pursuit of novel compounds that can be further optimized for various pharmacological activities, underscoring the importance of heterocyclic chemistry in drug discovery processes.

Properties

IUPAC Name

5-ethyl-3-(pyridin-3-ylmethylsulfanyl)-8H-[1,2,4]triazolo[4,3-a]pyrimidin-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N5OS/c1-2-10-6-11(19)15-12-16-17-13(18(10)12)20-8-9-4-3-5-14-7-9/h3-7H,2,8H2,1H3,(H,15,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSPWQCAHTLPWKP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=O)NC2=NN=C(N12)SCC3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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